5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid

Catalog No.
S8120192
CAS No.
451459-95-3
M.F
C11H11FN2O5
M. Wt
270.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic a...

CAS Number

451459-95-3

Product Name

5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid

IUPAC Name

5-(2-fluoro-5-nitroanilino)-5-oxopentanoic acid

Molecular Formula

C11H11FN2O5

Molecular Weight

270.21 g/mol

InChI

InChI=1S/C11H11FN2O5/c12-8-5-4-7(14(18)19)6-9(8)13-10(15)2-1-3-11(16)17/h4-6H,1-3H2,(H,13,15)(H,16,17)

InChI Key

NNDJJGLAXWVCTP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCC(=O)O)F

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCC(=O)O)F

5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid is a chemical compound with the molecular formula C11H12F1N3O5C_{11}H_{12}F_{1}N_{3}O_{5} and a CAS number of 451459-95-3. This compound features a pentanoic acid backbone with a 2-fluoro-5-nitrophenyl amino group, which imparts unique chemical properties and biological activities. The presence of the nitro group enhances its potential reactivity, making it of interest in medicinal chemistry and organic synthesis.

The synthesis of 5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid typically involves the reaction of 2-fluoro-5-nitroaniline with glutaric anhydride. This reaction proceeds through the formation of an intermediate that subsequently leads to the desired product:

  • Formation of Intermediate: 2-fluoro-5-nitroaniline reacts with glutaric anhydride to form 5-(2-fluoro-5-nitroanilino)-5-oxopentanoic acid.
  • Further Modifications: The intermediate can undergo further reactions, such as methylation or hydrolysis, to yield various derivatives that may have different biological activities .

Research indicates that compounds like 5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid exhibit significant biological activities, primarily due to the presence of the nitro group which can influence cellular mechanisms. Studies suggest potential applications in cancer therapy, particularly as intermediates in the synthesis of alkylating agents like bendamustine, which is used in chemotherapy . The compound's structure allows it to interact with biological targets, potentially leading to cytotoxic effects against certain cancer cell lines.

The synthesis of 5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid can be achieved through several methods:

  • One-Pot Synthesis: This method involves combining 2-fluoro-5-nitroaniline and glutaric anhydride in a single reaction vessel without isolating intermediates. This approach simplifies the process and minimizes loss of material.
  • Sequential Reactions: Involves isolating intermediates for further modification, allowing for greater control over the final product's purity and yield .

The primary applications of 5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid are in medicinal chemistry and pharmaceutical development. It serves as an important intermediate in synthesizing various therapeutic agents, especially those targeting cancer cells. Its unique structural features make it suitable for designing new drugs with improved efficacy and reduced side effects.

Interaction studies have shown that compounds similar to 5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid may interact with various biological targets, including enzymes involved in cell proliferation and apoptosis. These interactions are critical for understanding how such compounds can be optimized for therapeutic use. For example, studies on related compounds suggest that modifications to the amino or nitro groups can significantly alter their binding affinities and biological activities .

Several compounds share structural similarities with 5-[(2-Fluoro-5-nitrophenyl)amino]-5-oxopentanoic acid, each exhibiting unique properties and potential applications:

Compound NameCAS NumberKey Features
5-(4-Nitrophenyl)amino-5-oxopentanoic acid81732Lacks fluorine but retains nitro group; studied for similar biological activities .
5-(Methylamino)-5-nitrophenyl oxopentanoic acid13086947Contains a methyl group instead of fluorine; potential for different reactivity .
Bendamustine16506-27-7A derivative used in cancer therapy; showcases the medicinal potential of related structures .

Each of these compounds highlights different aspects of structure-function relationships in drug design, emphasizing how variations can lead to distinct biological outcomes.

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

270.06519962 g/mol

Monoisotopic Mass

270.06519962 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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